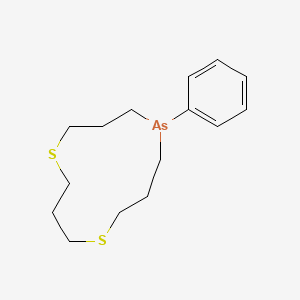
9-Phenyl-1,5-dithia-9-arsacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-1,5-dithia-9-arsacyclododecane is a unique organoarsenic compound characterized by its distinctive ring structure containing sulfur and arsenic atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1,5-dithia-9-arsacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted arsenic compounds with sulfur-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired ring structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-1,5-dithia-9-arsacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or arsenic-hydride derivatives.
Substitution: The phenyl group and other substituents on the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
9-Phenyl-1,5-dithia-9-arsacyclododecane has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoarsenic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 9-Phenyl-1,5-dithia-9-arsacyclododecane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dithia-9-arsacyclododecane: Lacks the phenyl group, resulting in different chemical properties and reactivity.
9-Phenyl-1,5-dithia-9-phosphacyclododecane: Contains phosphorus instead of arsenic, leading to variations in its chemical behavior and applications.
Uniqueness
9-Phenyl-1,5-dithia-9-arsacyclododecane is unique due to the presence of both sulfur and arsenic atoms in its ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
81360-41-0 |
|---|---|
Formule moléculaire |
C15H23AsS2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
9-phenyl-1,5-dithia-9-arsacyclododecane |
InChI |
InChI=1S/C15H23AsS2/c1-2-7-15(8-3-1)16-9-4-11-17-13-6-14-18-12-5-10-16/h1-3,7-8H,4-6,9-14H2 |
Clé InChI |
OPTWYUWSWZQZTD-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC[As](CCCSC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
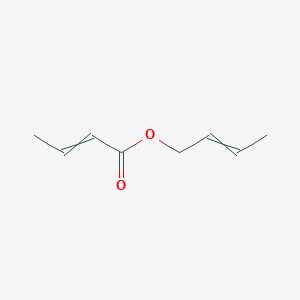
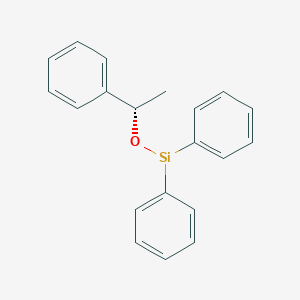

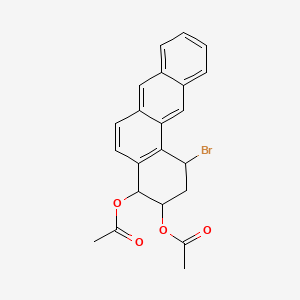
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
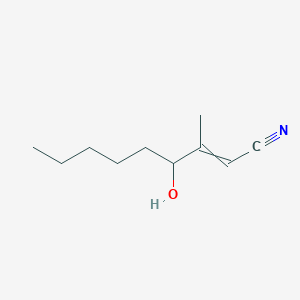
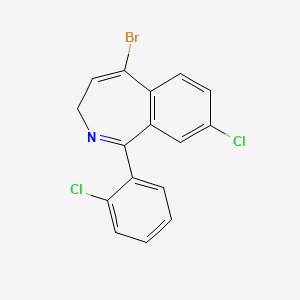
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
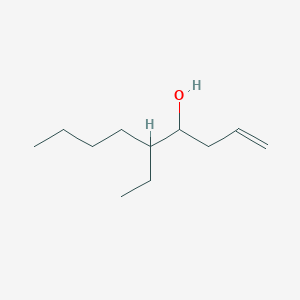

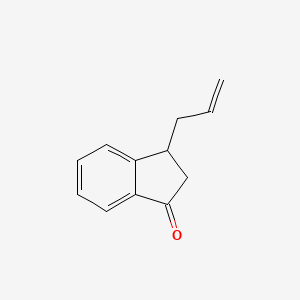
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
